3-Aminotetrahydro-1,3-oxazin-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminotetrahydro-1,3-oxazin-2-one can be achieved through several methods. One common approach involves the reaction of semicyclic N,O-acetals with ynamides or terminal alkynes in a one-pot fashion, which proceeds through a formal [4 + 2] cycloaddition process. Another method involves the use of 3-amino-1-propanols and ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD), resulting in the formation of six-membered cyclic carbonates via an intermolecular cyclization reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as the employment of dimethyl carbonate (DMC) as a solvent and reagent, has been reported to be effective in producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Aminotetrahydro-1,3-oxazin-2-one undergoes various chemical reactions, including cyclization, oxidation, and substitution reactions. The formation of six-membered cyclic carbonates through intermolecular cyclization is a notable reaction .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include ethylene carbonate, triazabicyclodecene (TBD), and semicyclic N,O-acetals . Reaction conditions often involve the use of catalytic amounts of reagents and can be carried out in neat conditions where the solvent also acts as a reagent .
Major Products: The major products formed from the reactions of this compound include functionalized 3,4-dihydro-1,3-oxazin-2-ones and six-membered cyclic carbonates .
Scientific Research Applications
3-Aminotetrahydro-1,3-oxazin-2-one is primarily used in proteomics research . Its unique structural properties make it a valuable compound in the study of protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-Aminotetrahydro-1,3-oxazin-2-one involves its ability to undergo cyclization reactions, forming stable cyclic structures. This property is crucial for its role in proteomics research, where it can interact with proteins and other biomolecules to form stable complexes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Aminotetrahydro-1,3-oxazin-2-one include other 1,3-oxazines and 1,3-oxazinan-2-ones. These compounds share similar structural motifs and exhibit comparable chemical reactivity .
Uniqueness: What sets this compound apart from other similar compounds is its specific ability to form six-membered cyclic carbonates through intermolecular cyclization reactions. This unique reactivity makes it particularly valuable in the synthesis of functionalized heterocyclic compounds .
Properties
IUPAC Name |
3-amino-1,3-oxazinan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-6-2-1-3-8-4(6)7/h1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISNODKEJUFUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613659 | |
Record name | 3-Amino-1,3-oxazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54924-47-9 | |
Record name | 3-Amino-1,3-oxazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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